molecular formula C14H13ClN2 B12754748 3-Methyl-2-(3-pyridyl)indole hydrochloride CAS No. 1202549-12-9

3-Methyl-2-(3-pyridyl)indole hydrochloride

Cat. No.: B12754748
CAS No.: 1202549-12-9
M. Wt: 244.72 g/mol
InChI Key: KLVJGNSGSVVPOF-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-pyridyl)indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-Methyl-2-(3-pyridyl)indole hydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst . For this compound, the specific starting materials and conditions would be tailored to introduce the methyl and pyridyl groups at the appropriate positions on the indole ring.

Industrial Production Methods

Industrial production of such compounds generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-pyridyl)indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Methyl-2-(3-pyridyl)indole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-2-(3-pyridyl)indole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, indole derivatives are known to interact with various enzymes and receptors in the body, influencing biological processes such as cell signaling and metabolism . The exact mechanism would depend on the specific application and target of the compound.

Properties

CAS No.

1202549-12-9

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

3-methyl-2-pyridin-3-yl-1H-indole;hydrochloride

InChI

InChI=1S/C14H12N2.ClH/c1-10-12-6-2-3-7-13(12)16-14(10)11-5-4-8-15-9-11;/h2-9,16H,1H3;1H

InChI Key

KLVJGNSGSVVPOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3=CN=CC=C3.Cl

Origin of Product

United States

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